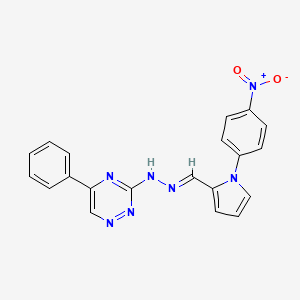
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide acts as a positive modulator of large-conductance calcium-activated potassium (BK) channels. BK channels are present in various tissues, including the brain, where they play a critical role in regulating neuronal excitability. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide enhances the activity of BK channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, leading to a decrease in seizure activity in animal models of epilepsy. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide is its specificity for BK channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has some limitations when used in lab experiments. It has a relatively short half-life, which can make it challenging to use in long-term experiments. Additionally, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has shown promise as a potential therapeutic agent for various neurological disorders. Future research could focus on optimizing the synthesis method to improve the yield and purity of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide in animal models and humans. Finally, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide could be used as a tool to study the role of BK channels in various physiological processes, including synaptic transmission, learning, and memory.
Méthodes De Synthèse
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide can be synthesized using a multi-step process starting from 2-aminobenzothiazole. The synthesis involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamido-benzothiazole, which is then reacted with N-methyl-N-phenylpropanamide to produce 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has been studied extensively for its potential use in treating various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to modulate the activity of calcium-activated potassium channels, which play a crucial role in regulating neuronal excitability. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide has also been shown to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19(13-7-3-2-4-8-13)17(20)12-11-16-18-14-9-5-6-10-15(14)21-16/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKRCCJBQDPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)


![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)



![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)